
2,4-Dinitrostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrostyrene is an organic compound with the molecular formula C8H6N2O4 It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 2 and 4 positions, and a vinyl group (-CH=CH2) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dinitrostyrene can be synthesized through the nitration of styrene. The nitration process involves the introduction of nitro groups into the aromatic ring of styrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the 2,4-dinitro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitrostyrene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of 2,4-dinitrobenzaldehyde or 2,4-dinitrobenzoic acid.
Reduction: Formation of 2,4-diaminostyrene.
Substitution: Formation of various substituted styrenes depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dinitrostyrene has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with unique optical and electronic properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and stabilizers for various materials.
Mécanisme D'action
The mechanism of action of 2,4-dinitrostyrene involves its interaction with molecular targets through its nitro and vinyl groups. The nitro groups can participate in redox reactions, while the vinyl group can undergo polymerization or addition reactions. These interactions can affect various biochemical pathways and cellular processes, making this compound a compound of interest in both chemical and biological studies .
Comparaison Avec Des Composés Similaires
4-Nitrostyrene: Contains a single nitro group at the 4 position.
2-Nitrostyrene: Contains a single nitro group at the 2 position.
2,4-Dinitrophenylhydrazine: Contains two nitro groups and a hydrazine group.
Comparison: 2,4-Dinitrostyrene is unique due to the presence of two nitro groups, which enhance its reactivity and potential for various chemical transformations. Compared to 4-nitrostyrene and 2-nitrostyrene, this compound exhibits different reactivity patterns and can participate in more complex reactions. Additionally, its applications in polymer chemistry and material science are more diverse due to its ability to form copolymers with distinct properties .
Propriétés
Numéro CAS |
2287-45-8 |
|---|---|
Formule moléculaire |
C8H6N2O4 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
1-ethenyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H6N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2 |
Clé InChI |
OCWYLYTYVLJHLQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


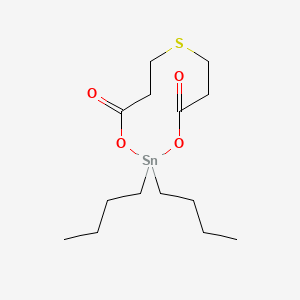
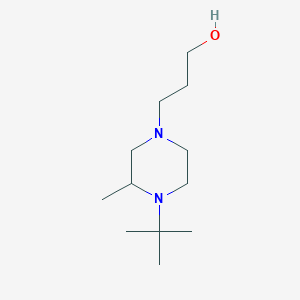
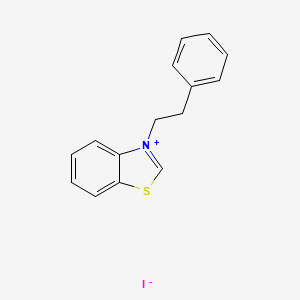
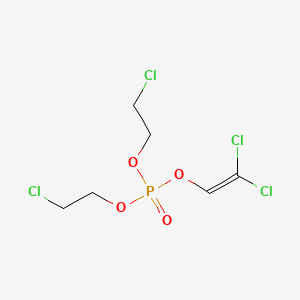


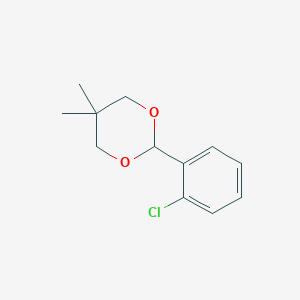
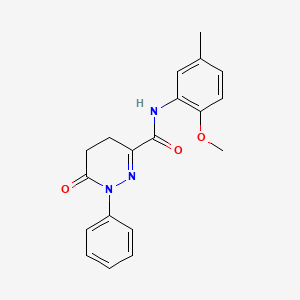

![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
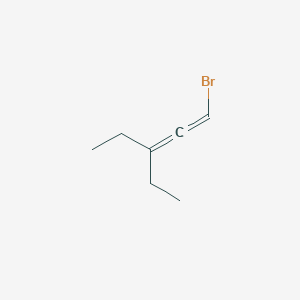

![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)

